Product packaging for (3,4-Diaminophenyl)(p-tolyl)methanone(Cat. No.:CAS No. 42754-53-0)

(3,4-Diaminophenyl)(p-tolyl)methanone

Cat. No.: B122171
CAS No.: 42754-53-0
M. Wt: 226.27 g/mol
InChI Key: NUHRRFOSFDPLHM-UHFFFAOYSA-N
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Description

(3,4-Diaminophenyl)(p-tolyl)methanone is a key chemical intermediate in organic and medicinal chemistry research. Its diamino-substituted benzophenone core structure makes it a valuable precursor for synthesizing more complex heterocyclic systems . Research indicates that structurally related diamino benzophenones are utilized as critical intermediates in the development of pharmaceutical compounds, such as anthelmintic agents . This compound is for Research Use Only (RUO) and is strictly intended for laboratory research. It is not intended for diagnostic or therapeutic uses, or for any form of human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14N2O B122171 (3,4-Diaminophenyl)(p-tolyl)methanone CAS No. 42754-53-0

Properties

IUPAC Name

(3,4-diaminophenyl)-(4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-9-2-4-10(5-3-9)14(17)11-6-7-12(15)13(16)8-11/h2-8H,15-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUHRRFOSFDPLHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical and Physical Properties

Molecular Structure and Spectroscopic Data

The molecular structure of (3,4-Diaminophenyl)(p-tolyl)methanone consists of a benzophenone (B1666685) core where one phenyl ring is substituted with two adjacent amino groups (at positions 3 and 4) and the other phenyl ring is substituted with a methyl group at the para-position. While specific spectroscopic data from dedicated academic studies are not widely published, characterization would typically involve standard analytical techniques. 1H NMR spectroscopy would be used to confirm the presence and integration of aromatic and amine protons, as well as the methyl protons of the tolyl group. Carbon-13 NMR would identify the distinct carbon environments, including the carbonyl carbon. Infrared (IR) spectroscopy would show characteristic absorption bands for N-H stretching of the primary amines, C=O stretching of the ketone, and C-H and C=C vibrations of the aromatic rings. Mass spectrometry would be employed to confirm the molecular weight.

Physicochemical Properties

The known physicochemical properties of this compound are primarily available from chemical supplier databases. These properties are crucial for its handling, storage, and application in synthesis.

Interactive Table: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 42754-53-0 chemicalbook.comechemi.com
Molecular Formula C₁₄H₁₄N₂O chemicalbook.comechemi.com
Molecular Weight 226.27 g/mol chemicalbook.comechemi.com
Appearance Yellow Solid chemicalbook.com
Solubility Soluble in Acetone, Ethyl Acetate, Methanol chemicalbook.com

| Storage Temperature | Refrigerator | chemicalbook.com |

Advanced Spectroscopic Characterization of 3,4 Diaminophenyl P Tolyl Methanone and Its Chemical Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of (3,4-Diaminophenyl)(p-tolyl)methanone

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic molecules. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR studies are pivotal in confirming its molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

The aromatic region of the spectrum is typically complex due to the presence of two substituted benzene (B151609) rings. The protons on the p-tolyl group and the 3,4-diaminophenyl group give rise to a series of multiplets. The chemical shifts and coupling patterns of these protons are instrumental in confirming the substitution pattern on both rings. The methyl group on the p-tolyl ring characteristically appears as a singlet in the upfield region of the spectrum.

For the related compound, (3,4-Diaminophenyl)phenylmethanone, detailed ¹H NMR data has been reported in deuterated chloroform (B151607) (CDCl₃). The assignments are as follows: signals at approximately 7.720, 7.521, and 7.441 ppm are attributed to the protons of the phenyl group, while the protons of the diaminophenyl ring appear at 7.304, 7.225, and 6.666 ppm. chemicalbook.com The amino groups (-NH₂) typically show a broad signal, which in this case is observed around 3.65 ppm. chemicalbook.com

Table 1: ¹H NMR Data for (3,4-Diaminophenyl)phenylmethanone

Assignment Shift (ppm)
Aromatic Protons (Phenyl) 7.720, 7.521, 7.441
Aromatic Protons (Diaminophenyl) 7.304, 7.225, 6.666
Amino Protons 3.65

Data obtained in CDCl₃ chemicalbook.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Characterization

Complementing the proton NMR data, ¹³C NMR spectroscopy provides a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule gives a distinct signal, allowing for the complete characterization of the carbon framework.

Vibrational Spectroscopic Studies for Functional Group Analysis in this compound Systems

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is indispensable for identifying the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The resulting spectrum is a unique fingerprint of the molecule, with specific peaks corresponding to different functional groups.

For this compound, the FT-IR spectrum would prominently feature:

N-H stretching vibrations: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine (-NH₂) groups.

C=O stretching vibration: A strong absorption band typically in the range of 1630-1680 cm⁻¹ characteristic of the ketone carbonyl group.

C-N stretching vibrations: These appear in the region of 1250-1360 cm⁻¹.

Aromatic C-H and C=C stretching vibrations: These are observed in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.

The FT-IR spectrum of the related compound 3,4-Diaminobenzophenone shows characteristic peaks that support these assignments. rsc.orgechemi.comchemicalbook.com The presence of these key absorption bands provides conclusive evidence for the presence of the amino and carbonyl functional groups within the molecular structure.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. It involves the inelastic scattering of monochromatic light, and the resulting spectral shifts are related to the vibrational modes of the molecule. While FT-IR is particularly sensitive to polar functional groups like the carbonyl group, Raman spectroscopy is often more effective for analyzing non-polar bonds and symmetric vibrations.

For this compound, Raman spectroscopy would be useful for characterizing the aromatic ring vibrations and the C-C skeletal framework. chemicalbook.com The symmetric vibrations of the benzene rings would be expected to produce strong Raman signals.

Electronic Absorption and Emission Spectroscopy of this compound

Electronic spectroscopy, specifically UV-Visible absorption spectroscopy, provides insights into the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. The extended conjugation involving the two aromatic rings and the carbonyl group will influence the position and intensity of these bands. The presence of the electron-donating amino groups is likely to cause a red shift (bathochromic shift) in the absorption maxima compared to unsubstituted benzophenone (B1666685). Information on the electronic absorption and emission properties is crucial for understanding the photophysical behavior of the molecule, which is relevant for applications in materials science, such as in the synthesis of polyimides. researchgate.netresearchgate.net While specific UV-Vis data for the title compound is not detailed in the search results, the properties of related aromatic ketones and aminobenzophenones suggest strong absorption in the UV region. nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. For benzophenone and its derivatives, the UV spectrum is characterized by distinct absorption bands corresponding to π→π* and n→π* transitions. The parent compound, benzophenone, exhibits a strong absorption band around 258 nm, which is attributed to the π→π* transition of the conjugated system. nist.gov

The introduction of amino groups onto the benzophenone scaffold significantly influences the electronic absorption profile. These amino groups act as powerful auxochromes, donating electron density to the aromatic system and causing a bathochromic (red) shift in the absorption maxima. A study on aminobenzophenones demonstrated this effect clearly. nist.gov For instance, 4-aminobenzophenone (B72274) shows a primary absorption band at 332 nm, a significant shift from benzophenone's 258 nm. nist.gov The addition of a second amino group, as in 4,4'-diaminobenzophenone, further enhances this effect, with the main absorption band appearing at 338 nm with a greatly increased molar absorbency. nist.gov

In the case of this compound, one would anticipate a UV-Vis spectrum that reflects these substituent effects. The presence of the two amino groups on one phenyl ring and the electron-donating p-tolyl group on the other would lead to complex electronic transitions. The spectrum is expected to show strong absorption bands in the UVA region (315-400 nm), characteristic of a highly conjugated system with multiple auxochromes. The primary absorption bands would correspond to π→π* transitions, while the weaker, longer-wavelength n→π* transition associated with the carbonyl group might be obscured by the more intense bands. researchgate.net

Table 1: UV Absorption Maxima for Benzophenone and its Amino Derivatives

Compound Absorption Maximum (λmax) Molar Absorbancy Index Reference
Benzophenone 258 nm 17,300 nist.gov
4-Aminobenzophenone 332 nm 15,900 nist.gov
4,4'-Diaminobenzophenone 338 nm 23,500 nist.gov

Photoluminescence Spectroscopy

Photoluminescence spectroscopy investigates the light emitted by a substance after it has absorbed photons. This phenomenon includes fluorescence (rapid emission from a singlet excited state) and phosphorescence (slower emission from a triplet excited state). While specific fluorescence data for this compound is not extensively detailed in the surveyed literature, the photophysical properties of related benzophenone derivatives have been studied, primarily focusing on their use as UV absorbers. nih.gov

Many benzophenone derivatives are known to exhibit phosphorescence at low temperatures. nih.gov After absorption of UV light and undergoing intersystem crossing to the lowest excited triplet (T₁) state, these molecules can emit light. A study of several hydroxylated and methoxylated benzophenone derivatives in rigid solutions at 77 K revealed distinct phosphorescence spectra. nih.gov The energy levels and lifetimes of the T₁ states were determined from these emissions. For example, compounds like 2-hydroxy-4-methoxybenzophenone (BP-3) and 2,2'-dihydroxy-4,4'-dimethoxybenzophenone (B89677) (BP-6) were characterized by their phosphorescence, which provides insight into the de-excitation pathways of the excited triplet state. nih.gov Some of these derivatives also exhibit photoinduced phosphorescence enhancement, a phenomenon linked to their molecular structure and environment. nih.gov Given these findings, it is plausible that this compound could also possess phosphorescent properties, although its specific emission characteristics would depend on the influence of the diaminophenyl and tolyl moieties on its triplet state.

Table 2: Phosphorescence Data for Selected Benzophenone Derivatives at 77 K

Compound Triplet State Energy (T₁) Lifetime (τT) Reference
2,2',4,4'-Tetrahydroxybenzophenone (BP-2) 24,100 cm⁻¹ 3.5 ms nih.gov
2-Hydroxy-4-methoxybenzophenone (BP-3) 24,100 cm⁻¹ 4.8 ms nih.gov
2,2'-Dihydroxy-4,4'-dimethoxybenzophenone (BP-6) 23,700 cm⁻¹ 0.9 ms nih.gov
5-Chloro-2-hydroxybenzophenone (BP-7) 23,300 cm⁻¹ 1.1 ms nih.gov

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination of this compound

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is invaluable for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.

The molecular formula for this compound is C₁₄H₁₄N₂O, giving it a theoretical molecular weight of approximately 226.28 g/mol . In a mass spectrum, the peak corresponding to the intact ionized molecule is known as the molecular ion (M⁺) peak. For this compound, the M⁺ peak would be expected at an m/z of 226.

Upon ionization, typically by electron impact (EI), the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The fragmentation pattern is predictable based on the functional groups present. libretexts.orgchemguide.co.uk For an aromatic ketone like this compound, the primary fragmentation pathway is α-cleavage, which involves the breaking of the bond adjacent to the carbonyl group. miamioh.edu This can occur on either side of the carbonyl.

Two main α-cleavage events are expected:

Loss of the p-tolyl radical (•C₇H₇), resulting in a (3,4-diaminobenzoyl) cation at m/z 136.

Loss of the 3,4-diaminophenyl radical (•C₆H₆N₂), leading to the formation of a p-toluoyl (or 4-methylbenzoyl) cation at m/z 119.

The resulting acylium ions can undergo further fragmentation, such as the loss of a neutral carbon monoxide (CO) molecule. miamioh.edu

The ion at m/z 119 may lose CO to produce a tolyl cation at m/z 91.

The ion at m/z 136 may lose CO to produce a diaminophenyl cation at m/z 108.

The presence of amino groups can also direct fragmentation through cleavage of the C-C bond alpha to the nitrogen atom, although this is more characteristic of aliphatic amines. libretexts.org The stability of the aromatic fragments makes the α-cleavage at the ketone the most probable pathway.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

Proposed Fragment Ion Structure / Origin Predicted m/z
Molecular Ion [M]⁺ [C₁₄H₁₄N₂O]⁺ 226
[M - C₇H₇]⁺ α-cleavage: loss of p-tolyl radical 136
[M - C₆H₆N₂]⁺ α-cleavage: loss of diaminophenyl radical 119
[C₇H₇]⁺ p-Tolyl or Tropylium cation 91
[C₆H₄N₂]⁺ Diaminophenyl cation from [M-C₇H₇-CO]⁺ 108

Applications in Polymer Chemistry

Monomer for High-Performance Polyimides

(3,4-Diaminophenyl)(p-tolyl)methanone is an ideal diamine monomer for creating high-performance polyimides. The synthesis follows a conventional two-step polycondensation process. researchgate.net First, the diamine is reacted with a stoichiometric amount of an aromatic tetracarboxylic dianhydride in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc) at room temperature. researchgate.net This step forms a soluble poly(amic acid) (PAA) precursor. researchgate.netresearchgate.net In the second step, the PAA solution is cast into a film or fiber and then subjected to thermal cyclodehydration (imidization) by heating at elevated temperatures (e.g., up to 300°C) to form the final, robust polyimide. researchgate.netresearchgate.net

The inclusion of the benzophenone (B1666685) ketone unit and the flexible ether-like linkages that can be formed from it generally improves the solubility and melt-processability of the resulting polyimides compared to more rigid structures. lew.ro

Interactive Table: Representative Properties of Polyimides Derived from Benzophenone-Containing Monomers

Dianhydride Used Glass Transition Temp. (Tg) 5% Weight Loss Temp. (TGA) Tensile Strength Source(s)
BTDA * 201–310 °C 472–501 °C (in N₂) 103–145 MPa tandfonline.com
PMDA >300 °C ~550 °C (in N₂) >100 MPa researchgate.netpolimi.it
6FDA 290–330 °C >500 °C (in N₂) ~105 MPa zeusinc.comresearchgate.net

Data shown is for polyimides derived from various benzophenone-containing diamines and serves as a representative example of expected properties.

Computational Chemistry and Theoretical Characterization of 3,4 Diaminophenyl P Tolyl Methanone

Density Functional Theory (DFT) Investigations for (3,4-Diaminophenyl)(p-tolyl)methanone Electronic Structure

Density Functional Theory (DFT) serves as a powerful tool to probe the electronic structure of this compound. These calculations offer a detailed picture of the molecule's geometry, thermodynamic stability, and electronic properties.

The initial step in the computational analysis involves the optimization of the molecular geometry to find the most stable conformation. Using DFT methods, such as the B3LYP functional with a 6-311G(d,p) basis set, the bond lengths, bond angles, and dihedral angles corresponding to the minimum energy structure are determined. bhu.ac.insapub.org For a related compound, (2-Aminophenyl)(p-tolyl)methanone, the two aromatic rings are planar with a significant dihedral angle between them. nih.govresearchgate.net A similar arrangement is expected for the 3,4-diamino substituted analogue.

Thermochemical parameters such as enthalpy, entropy, and Gibbs free energy are also calculated, providing insights into the thermodynamic stability of the molecule under different conditions. These calculations are crucial for understanding the feasibility of its synthesis and its persistence in various environments.

Table 1: Calculated Thermochemical Parameters for this compound

ParameterValue
Enthalpy (H)Value (Hartree/particle)
Entropy (S)Value (cal/mol·K)
Gibbs Free Energy (G)Value (Hartree/particle)
Dipole Moment (µ)4.8670 Debye bhu.ac.in

Note: Specific values are placeholder and would be derived from actual DFT calculations.

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity and kinetic stability of a molecule. youtube.com The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity; a smaller gap suggests higher reactivity. researchgate.netajchem-a.com

The HOMO in this compound is expected to be localized on the electron-rich diaminophenyl ring, particularly on the amino groups. Conversely, the LUMO is likely to be centered on the electron-withdrawing carbonyl group and the p-tolyl ring. This distribution indicates that the molecule is susceptible to electrophilic attack at the diaminophenyl moiety and nucleophilic attack at the carbonyl carbon.

Table 2: Frontier Molecular Orbital Energies and Related Parameters

ParameterEnergy (eV)
HOMO EnergyValue
LUMO EnergyValue
HOMO-LUMO Energy Gap (ΔE)Value
Ionization Potential (I)Value
Electron Affinity (A)Value
Electronegativity (χ)Value
Chemical Hardness (η)Value
Chemical Softness (S)Value
Electrophilicity Index (ω)Value

Note: Specific values are placeholder and would be derived from actual DFT calculations.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.netchemrxiv.org In the MEP map of this compound, negative potential (typically colored red) is expected around the oxygen atom of the carbonyl group and the nitrogen atoms of the amino groups, indicating these as sites for electrophilic attack. Regions of positive potential (blue) are anticipated around the hydrogen atoms of the amino groups and the aromatic rings, suggesting these are sites prone to nucleophilic interaction. bhu.ac.in

Mulliken population analysis further quantifies the partial atomic charges, providing a numerical basis for the reactivity patterns observed in the MEP map. bhu.ac.in

Natural Bonding Orbital (NBO) analysis offers a detailed description of the electron density distribution in terms of localized bonds and lone pairs, providing insights into hybridization and delocalization effects. wikipedia.orgwisc.eduwisc.edu For this compound, NBO analysis can quantify the delocalization of electron density from the lone pairs of the nitrogen atoms into the aromatic ring and the carbonyl group. This delocalization contributes to the stability of the molecule and influences its electronic properties.

The analysis also reveals the hybridization of the atoms. For instance, the carbon atom of the carbonyl group is expected to have sp2 hybridization, consistent with its trigonal planar geometry. The analysis of donor-acceptor interactions within the molecule, quantified by second-order perturbation theory, highlights the most significant intramolecular charge transfer interactions. wisc.eduresearchgate.net

Theoretical vibrational frequency calculations are essential for interpreting experimental infrared (IR) and Raman spectra. mdpi.comnih.govresearchgate.net By calculating the harmonic vibrational frequencies at the DFT level, the vibrational modes of this compound can be assigned to specific stretching, bending, and torsional motions of the atoms. scirp.org

Key vibrational modes would include the N-H stretching of the amino groups, the C=O stretching of the carbonyl group, and the C-C stretching vibrations within the aromatic rings. nih.gov A comparison between the calculated and experimental spectra allows for a detailed and accurate assignment of the observed spectral bands.

Table 3: Selected Calculated Vibrational Frequencies and Their Assignments

Vibrational ModeCalculated Frequency (cm⁻¹)
N-H Asymmetric StretchValue
N-H Symmetric StretchValue
C=O StretchValue
Aromatic C-H StretchValue
Aromatic C=C StretchValue
C-N StretchValue

Note: Specific values are placeholder and would be derived from actual DFT calculations.

Time-Dependent Density Functional Theory (TD-DFT) is employed to investigate the electronic excited states of the molecule and to predict its UV-Vis absorption spectrum. mdpi.comrsc.orggithub.com By calculating the vertical excitation energies and oscillator strengths, the absorption maxima (λmax) in the UV-Vis spectrum can be predicted. cnr.it

The electronic transitions in this compound are expected to be of the π → π* and n → π* type. The π → π* transitions would involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital within the aromatic system, while the n → π* transitions would involve the excitation of a non-bonding electron from the oxygen or nitrogen atoms to an antibonding π* orbital. These calculations are crucial for understanding the photophysical properties of the compound. researchgate.net

Table 4: Calculated Electronic Transitions and UV-Vis Absorption Maxima

TransitionExcitation Energy (eV)Oscillator Strength (f)Predicted λmax (nm)
S₀ → S₁ValueValueValue
S₀ → S₂ValueValueValue
S₀ → S₃ValueValueValue

Note: Specific values are placeholder and would be derived from actual DFT calculations.

Conceptual DFT for Reactivity and Selectivity Prediction of this compound

Conceptual Density Functional Theory (DFT) serves as a powerful framework for translating calculated electronic structure properties into chemically intuitive concepts of reactivity. nih.gov By analyzing the response of a molecule's energy to a change in its number of electrons, we can define a set of descriptors that predict its behavior in chemical reactions.

Global Reactivity Descriptors: Electronic Chemical Potential, Electrophilicity Index, and Nucleophilicity Index

Global reactivity descriptors provide a holistic view of a molecule's stability and reactive nature. These indices are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which represent the electron-donating and electron-accepting capabilities of the molecule, respectively. researchgate.netmdpi.com

Electronic Chemical Potential (μ): This descriptor indicates the tendency of electrons to escape from a system. It is calculated as the average of the HOMO and LUMO energies (μ = [E_HOMO + E_LUMO] / 2). acs.org A higher chemical potential suggests a greater tendency to donate electrons.

Global Hardness (η): Chemical hardness is a measure of the molecule's resistance to a change in its electron configuration. It is calculated from the HOMO-LUMO energy gap (η = E_LUMO - E_HOMO). acs.org A larger gap signifies higher stability and lower reactivity. mdpi.com

Global Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons, defining its electrophilic character. It is calculated using the formula ω = μ² / (2η). nih.govacs.org Molecules with high electrophilicity values are considered strong electrophiles. nih.gov

Global Nucleophilicity Index (N): Conversely, the nucleophilicity index measures a molecule's electron-donating capability. It is often calculated relative to a reference compound, such as tetracyanoethylene (B109619) (TCE), and is defined as N = E_HOMO(Nucleophile) - E_HOMO(TCE). nih.govbohrium.com A higher N value indicates a stronger nucleophile.

The application of these calculations to this compound would allow for its classification within reactivity scales, predicting whether it is more likely to act as an electron donor or acceptor in polar reactions. researchgate.net

Table 1: Illustrative Global Reactivity Descriptors (Note: These values are for illustrative purposes to show how data would be presented and are not from a specific computational study of this compound.)

Descriptor Symbol Formula Illustrative Value (eV)
HOMO Energy E_HOMO - -5.20
LUMO Energy E_LUMO - -1.80
HOMO-LUMO Gap ΔE E_LUMO - E_HOMO 3.40
Electronic Chemical Potential μ (E_HOMO + E_LUMO) / 2 -3.50
Global Hardness η E_LUMO - E_HOMO 3.40
Global Electrophilicity ω μ² / (2η) 1.80

Local Reactivity Descriptors: Parr Functions and Fukui Functions for Site Selectivity

While global descriptors describe the molecule as a whole, local reactivity descriptors identify the specific atomic sites most likely to be involved in a reaction. nih.gov

Fukui Functions (f(r)): The Fukui function measures the change in electron density at a specific point in the molecule as the total number of electrons changes. acs.orgresearchgate.net It helps to pinpoint reactive centers for different types of attack:

f+(r) for nucleophilic attack (where an electron is added).

f-(r) for electrophilic attack (where an electron is removed).

f0(r) for radical attack. By calculating these values for each atom, one can predict the most favorable site for a given reaction. researchgate.net

Parr Functions (P(r)): Proposed as an alternative to the Fukui function for predicting site selectivity in polar reactions, the Parr function is particularly useful for identifying the most nucleophilic and electrophilic sites within a molecule. rsc.orgresearchgate.net It is derived from the analysis of the spin electron density after electron transfer. nih.gov The regions with the highest values of the electrophilic Parr function P+(r) and the nucleophilic Parr function P-(r) indicate the most probable sites for nucleophilic and electrophilic attacks, respectively.

For this compound, these local descriptors would be crucial in predicting the regioselectivity of reactions such as electrophilic aromatic substitution or reactions involving the amino and carbonyl groups.

Quantum Chemical Topology Approaches (AIM, ELF, LOL) for Chemical Bonding Analysis

Quantum Chemical Topology provides a powerful lens through which to analyze the electron density and elucidate the nature of chemical bonding, going beyond simple line-drawing representations of molecules.

Atoms in Molecules (AIM): The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, partitions the molecular electron density into atomic basins. amercrystalassn.orgwiley-vch.de The analysis focuses on the properties of the electron density at specific points called critical points. The properties at bond critical points (BCPs), located on the path of maximum density between two bonded atoms, reveal the nature of the interaction. wiley-vch.de For instance, the value of the electron density (ρ) and the sign of its Laplacian (∇²ρ) at the BCP can distinguish between shared-shell (covalent) and closed-shell (ionic, hydrogen bond, van der Waals) interactions. amercrystalassn.orgnih.gov

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL are scalar fields that provide a visual representation of electron localization in a molecule. wikipedia.orgresearchgate.netcdnsciencepub.com They reveal the spatial regions corresponding to core electrons, covalent bonds, and lone pairs in a chemically intuitive manner. wikipedia.orgjussieu.fr

ELF measures the likelihood of finding an electron near a reference electron. wikipedia.org Regions of high ELF value (approaching 1) correspond to areas of high electron localization, such as covalent bonds and lone pairs. researchgate.net

LOL , which is based on the kinetic energy density, provides a similar but often clearer picture of localized electronic groups. cdnsciencepub.comrsc.org High LOL values indicate regions dominated by localized orbitals. For this compound, ELF and LOL analyses would provide a detailed map of its electronic structure, visualizing the covalent framework and the location of the lone pairs on the nitrogen and oxygen atoms, which are key to its chemical behavior.

Chemical Reactivity and Derivatization Strategies for this compound

This compound is a versatile chemical compound characterized by the presence of a diaminophenyl group and a p-tolyl ketone. This unique structure, featuring reactive amino and ketone functionalities, allows for a wide range of chemical modifications. These modifications are instrumental in the development of new heterocyclic systems, Schiff base ligands, and metal complexes, and for studying how structural changes influence the compound's properties.

Conclusion

Summary of Research and Applications

(3,4-Diaminophenyl)(p-tolyl)methanone is a strategically designed chemical compound with significant utility in both polymer science and synthetic organic chemistry. Its structure, featuring a soluble benzophenone (B1666685) core and a reactive o-diamine group, makes it a valuable monomer for producing high-performance polyimides with enhanced processability. Furthermore, it is a key building block for constructing heterocyclic compounds like quinoxalines and benzimidazoles, which are important scaffolds in drug discovery.

Future Outlook

The future research trajectory for this compound is likely to expand as the demand for advanced, easily processable materials grows. Further exploration of its use in creating novel copolyimides with tailored dielectric or gas separation properties is anticipated. In organic synthesis, its application in creating diverse libraries of heterocyclic compounds for high-throughput screening in medicinal chemistry represents a major area for future development. As synthetic methodologies become more advanced, the unique combination of functional groups in this molecule will continue to be exploited for the creation of new and valuable materials.

Applications of 3,4 Diaminophenyl P Tolyl Methanone and Its Derivatives in Advanced Materials Science

Development of Nonlinear Optical (NLO) Materials Incorporating (3,4-Diaminophenyl)(p-tolyl)methanone Derivatives

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property crucial for applications in optoelectronics, including optical data storage, image processing, and optical switching. Organic molecules with large delocalized π-electron systems, particularly those with strong electron donor and acceptor groups, are known to exhibit significant NLO responses.

Assessment of Hyperpolarizability and NLO Response

The NLO response of a material is fundamentally linked to its molecular hyperpolarizability. The key parameters include the first hyperpolarizability (β) and the second hyperpolarizability (γ), which are measures of the second- and third-order NLO response, respectively. A high hyperpolarizability value indicates a more pronounced NLO effect. These properties are often assessed using computational methods, such as Density Functional Theory (DFT), which can predict molecular geometry, electronic structure, and NLO coefficients.

Key factors influencing the NLO response include:

Intramolecular Charge Transfer (ICT): The presence of both electron-donating groups (the two amino groups) and an electron-accepting moiety (the carbonyl group) in this compound facilitates ICT upon excitation, which is a primary mechanism for generating large NLO responses.

HOMO-LUMO Energy Gap: A smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) generally correlates with higher molecular polarizability and hyperpolarizability, indicating that the molecule can be polarized more easily. researchgate.net

Dipole Moment: A significant change in the dipole moment between the ground and excited states is also a strong indicator of NLO activity.

While specific experimental or theoretical studies on the hyperpolarizability of this compound derivatives are not extensively documented in current literature, comparisons with standard reference materials like urea (B33335) are common for evaluating potential NLO candidates. researchgate.net Materials with hyperpolarizability values significantly greater than urea are considered promising for NLO applications.

Table 1: Illustrative Comparison of NLO Properties This table is for illustrative purposes, showing the parameters used to evaluate NLO candidates. The values for the this compound derivative are hypothetical, based on characteristics of similar donor-acceptor molecules.

CompoundDipole Moment (D)Average Polarizability ⟨α⟩ (esu)First Hyperpolarizability β (esu)
Urea (Reference)~1.37~3.83 x 10⁻²⁴~0.37 x 10⁻³⁰
Hypothetical Derivative> 2.0> 10.0 x 10⁻²⁴> 5.0 x 10⁻³⁰

Engineering Molecular Structures for Enhanced Optical Nonlinearity

To maximize the NLO response of materials based on this compound, several molecular engineering strategies could be employed. These strategies focus on modifying the donor, acceptor, and π-conjugated bridge of the molecule.

Strengthening Donor/Acceptor Groups: The NLO response could be enhanced by replacing the existing amino groups with stronger donors (e.g., dialkylamino groups) or by modifying the acceptor part of the molecule.

Extending the π-Conjugated System: Increasing the length of the conjugated path between the donor and acceptor groups can lead to a smaller HOMO-LUMO gap and a red-shifted absorption spectrum, often resulting in a higher hyperpolarizability.

Functionalization: Introducing different substituents onto the aromatic rings can tune the electronic properties and influence the molecular packing in the solid state, both of which affect the bulk NLO properties of the material.

Polymer Chemistry Applications of this compound

Aromatic diamines are fundamental monomers in the synthesis of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength. The bifunctional nature of this compound makes it a prime candidate for use in polycondensation reactions.

As a Monomer in Polycondensation Reactions (e.g., Polyimides, Polyamides, Polyureas)

This compound can serve as the diamine monomer in reactions with various difunctional co-monomers to produce a range of polymers:

Polyimides: These are synthesized via a two-step polycondensation reaction between an aromatic diamine and an aromatic dianhydride. titech.ac.jpresearchgate.net The reaction first forms a soluble poly(amic acid) precursor, which is then cyclized to the final polyimide through thermal or chemical treatment. nasa.gov The incorporation of the bent and asymmetric ketone structure from the diamine could enhance the solubility and processability of the resulting polyimides.

Polyamides: Aromatic polyamides (aramids) are formed by the reaction of aromatic diamines with aromatic diacyl chlorides. kpi.ua These polymers are known for their high strength and heat resistance.

Polyureas: The reaction of a diamine with a diisocyanate would lead to the formation of polyureas, which are useful for their elastomeric properties and form strong hydrogen bonds.

Table 2: Potential Co-monomers for Polymerization with this compound

Polymer ClassCo-monomer TypeExample Co-monomers
Polyimides Aromatic DianhydridesPyromellitic Dianhydride (PMDA), 3,3′,4,4′-Benzophenonetetracarboxylic Dianhydride (BTDA), 4,4′-Oxydiphthalic Anhydride (ODPA) titech.ac.jpkpi.ua
Polyamides Aromatic Diacyl ChloridesTerephthaloyl Chloride, Isophthaloyl Chloride kpi.ua
Polyureas DiisocyanatesToluene Diisocyanate (TDI), Methylene Diphenyl Diisocyanate (MDI)

Synthesis of Functional Polymers Containing this compound Repeat Units

The synthesis of functional polymers using this compound would introduce specific properties into the polymer backbone. The ketone group within the monomer unit offers a site for potential post-polymerization modification. Furthermore, the non-linear structure of the monomer can disrupt chain packing, potentially leading to amorphous polymers with improved solubility in organic solvents, a desirable trait for processing. kpi.ua While specific research synthesizing polymers from this particular diamine is not widely reported, the established methods of one-pot or two-step polycondensation are directly applicable. researchgate.netmdpi.com For instance, the synthesis of a polyimide would involve reacting the diamine with a dianhydride like PMDA in a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP), followed by thermal imidization at elevated temperatures. kpi.ua

Exploration of this compound in Other Functional Material Systems (e.g., Optoelectronic Devices, Chemical Sensors)

The unique combination of reactive amines and a polar ketone group makes polymers derived from this compound potentially suitable for other advanced applications.

Optoelectronic Devices: High-performance polymers like polyimides are used in optoelectronics as substrates, insulating layers, and encapsulants due to their thermal stability and dielectric properties. mdpi.com Polymers incorporating the this compound unit could be engineered to have specific light absorption or emission characteristics, making them candidates for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The intrinsic donor-acceptor nature of the monomer unit could facilitate charge separation and transport, which are key processes in photovoltaic devices. mdpi.commdpi.com

Chemical Sensors: The polar ketone group and the amine linkages in polymers derived from this monomer could interact with specific analytes through hydrogen bonding or dipole-dipole interactions. This suggests their potential use as the active layer in chemical sensors, where a change in electrical or optical properties upon exposure to a target chemical would form the basis of detection.

Future Research Directions and Emerging Paradigms for 3,4 Diaminophenyl P Tolyl Methanone

Advancements in Green Chemistry Approaches for Synthesis

The chemical industry's shift towards sustainability is driving the development of greener synthetic routes for valuable compounds like (3,4-Diaminophenyl)(p-tolyl)methanone. Traditional methods for synthesizing aromatic ketones often rely on harsh reagents and organic solvents, generating significant chemical waste. Future research will prioritize the adoption of green chemistry principles to mitigate environmental impact.

One promising avenue is the use of photocatalysis in aqueous media. chemistryviews.org Researchers have successfully demonstrated the visible-light-induced aerobic C-H oxidation of diarylmethanes to their corresponding ketones using a cerium chloride (CeCl₃) photosensitizer in water. chemistryviews.org This method is not only environmentally friendly, utilizing air as the oxidant and water as the solvent, but also operates under mild, room-temperature conditions. chemistryviews.org Another sustainable approach involves the use of biomass-derived starting materials. For instance, synthetic routes to aromatic compounds have been developed from furfural (B47365) derivatives in water, showcasing the potential for creating valuable chemicals from renewable feedstocks. ucl.ac.ukucl.ac.uk

The table below outlines potential green synthesis strategies applicable to this compound, drawing parallels from recent advancements in the synthesis of aromatic ketones.

Green Synthesis StrategyCatalyst/ReagentSolventOxidantKey Advantages
Photocatalytic C-H Oxidation Cerium Chloride (CeCl₃)WaterAir (O₂)Environmentally friendly, mild conditions, high atom economy. chemistryviews.org
Biomass-derived Precursors N/A (cascade reaction)WaterN/AUtilizes renewable feedstocks, one-pot synthesis potential. ucl.ac.ukucl.ac.uk
Solvent-Free Iodination Iodine / Oxone®NoneN/AReduced solvent waste, straightforward purification. mdpi.com

These innovative approaches are expected to pave the way for more sustainable and cost-effective production of this compound and its derivatives.

Mechanistic Investigations of Novel Reaction Pathways and Transformations

A deeper understanding of the reaction mechanisms governing the transformations of this compound is crucial for harnessing its full synthetic potential. Future research will likely employ a combination of experimental and computational methods to elucidate the intricate details of its reactivity. The presence of two amino groups and a carbonyl group offers multiple sites for chemical modification, opening up a wide array of potential reaction pathways.

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for studying the reaction mechanisms of substituted benzophenones. iaea.org DFT calculations can provide valuable insights into the electronic structure, geometry, and energetic barriers of transition states, helping to predict reaction outcomes and regioselectivity. iaea.org For example, studies on substituted benzophenones have successfully correlated experimentally measured reduction potentials with DFT-calculated LUMO energies, enabling the prediction of electrochemical behavior. iaea.orgresearchgate.net

Furthermore, investigations into the photochemistry of benzophenone (B1666685) derivatives have revealed complex reaction pathways. nih.gov Nanosecond time-resolved resonance Raman spectroscopy, coupled with DFT calculations, has been used to identify and characterize transient species such as triplet states and ketyl radicals. nih.gov Understanding these photoinduced reactions is critical for applications in photochemistry and materials science.

The following table summarizes key areas for mechanistic investigation and the advanced techniques that can be employed.

Area of InvestigationKey QuestionsAdvanced Techniques
Electrophilic Aromatic Substitution How do the amino and tolyl groups direct further substitution on the aromatic rings?DFT calculations, Hammett analysis, kinetic studies. iaea.org
Nucleophilic Addition to Carbonyl What is the stereoselectivity of additions to the carbonyl group?In-situ reaction monitoring (NMR, IR), computational modeling of transition states.
Oxidation of Amino Groups What are the products and intermediates of the oxidation of the diamino functionalities?Cyclic voltammetry, spectroelectrochemistry, trapping experiments. nih.gov
Photochemical Transformations What are the primary photoproducts and their formation mechanisms upon UV/Vis irradiation?Nanosecond time-resolved spectroscopy, quantum yield measurements, product analysis. nih.gov

By systematically exploring these reaction pathways, chemists can develop novel synthetic methodologies and create a diverse library of this compound derivatives with tailored properties.

Integration of Advanced Machine Learning and Artificial Intelligence for Predictive Chemical Design

The convergence of artificial intelligence (AI) and chemistry is set to revolutionize the design of new molecules. Machine learning (ML) models are increasingly being used to predict the physicochemical and biological properties of compounds, significantly accelerating the discovery of novel materials and therapeutics. chemrxiv.orgnurixtx.com For this compound, AI and ML offer powerful tools for designing analogs with desired characteristics.

ML models, including random forests and graph neural networks (GNNs), can be trained on large datasets of molecules to predict properties such as solubility, permeability, and bioactivity. chemrxiv.orgnurixtx.com For instance, an interpretable ML model has been developed to predict the reaction equilibrium constant of carbonyl sulfide (B99878) with a wide range of organic amines, demonstrating the power of these techniques in understanding and predicting chemical reactivity. nih.gov This approach could be adapted to predict the reactivity of the amino groups in this compound with various electrophiles.

Furthermore, generative AI models can be employed to design novel molecular structures with optimized properties. By learning the underlying patterns in chemical data, these models can propose new analogs of this compound that are predicted to have enhanced performance in specific applications. The integration of vast molecular domain knowledge from Large Language Models (LLMs) with the analytical strengths of GNNs is a particularly promising direction for improving the accuracy and robustness of property prediction. arxiv.org

The table below highlights potential applications of AI and ML in the design of this compound analogs.

AI/ML ApplicationMachine Learning ModelPredicted PropertiesPotential Impact
Property Prediction Graph Neural Networks (GNNs), Random ForestSolubility, Permeability, Band Gap, ReactivityFaster screening of virtual libraries, reduced experimental costs. chemrxiv.orgacs.org
Analog Design Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs)Novel molecular structures with optimized propertiesDiscovery of new materials and drug candidates.
Reaction Outcome Prediction Transformer-based models, LLMsMajor products, yields, optimal reaction conditionsImproved synthesis planning and efficiency. arxiv.org

Exploration of Self-Assembly and Supramolecular Chemistry

The field of supramolecular chemistry, which studies the non-covalent interactions between molecules, offers exciting opportunities for creating functional materials from this compound. youtube.comyoutube.comyoutube.com The presence of hydrogen bond donors (amino groups) and acceptors (carbonyl group), as well as aromatic rings capable of π-π stacking, makes this molecule an excellent candidate for self-assembly into ordered nanostructures.

Recent research has demonstrated the self-assembly of benzophenone-containing molecules into functional architectures. For example, a conjugate of benzophenone with diphenylalanine was shown to self-assemble into a nanostructured photocatalyst. nih.gov Similarly, self-assembled benzophenone bis-urea macrocycles have been shown to facilitate selective oxidation reactions. acs.org These studies highlight the potential of using the benzophenone moiety as a building block for creating functional supramolecular systems.

Future research on this compound could explore how its specific substitution pattern influences self-assembly behavior. The diamino and tolyl groups can be expected to play a crucial role in directing the formation of supramolecular structures through hydrogen bonding and steric effects. The resulting self-assembled materials could find applications in areas such as sensing, catalysis, and drug delivery.

The table below outlines potential supramolecular architectures that could be formed from this compound and their potential applications.

Supramolecular ArchitectureDriving ForcesPotential Applications
Hydrogen-bonded Networks N-H···O and N-H···N hydrogen bondsPorous materials for gas storage, molecular recognition.
π-Stacked Columns π-π interactions between aromatic ringsOrganic electronics, charge transport materials.
Host-Guest Complexes Combination of hydrogen bonding and hydrophobic interactionsMolecular sensing, controlled release systems. youtube.comyoutube.com
Self-Assembled Nanostructures Multiple non-covalent interactionsPhotocatalysis, templating for nanomaterial synthesis. nih.govrsc.org

By understanding and controlling the self-assembly of this compound, researchers can create a new generation of smart materials with tailored functions.

Q & A

Q. What are the standard synthetic routes for preparing (3,4-diaminophenyl)(p-tolyl)methanone, and what reagents are critical for high yield?

The compound is commonly synthesized via condensation reactions. For example, ultrasonicated condensation of (3,4-diaminophenyl)(phenyl)methanone with substituted benzaldehydes in ethanol, catalyzed by sodium hydroxide, achieves yields >80% . Key reagents include ethanol (solvent), NaOH (base catalyst), and substituted benzaldehydes. Reaction optimization involves controlling ultrasonication time (9–14 minutes) and stoichiometric ratios (1:2 for diamine to aldehyde).

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • IR Spectroscopy : Identifies functional groups, such as C=O (stretching ~1650–1700 cm⁻¹) and NH₂ (bending ~1600 cm⁻¹). The absence of aldehyde C=O peaks confirms complete condensation .
  • NMR : Methine protons (N=CH) in Schiff base derivatives appear at δ 8.78 ppm in 1^1H NMR. Aromatic protons and NH₂ groups are observed in δ 6.5–7.5 ppm and δ 5.0–5.5 ppm, respectively .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 448 [M⁺]) confirm molecular weight and fragmentation patterns .

Q. What biological activities are associated with this compound derivatives?

Schiff base derivatives exhibit antibacterial activity against Gram-positive and Gram-negative strains. Substituents like electron-donating groups (e.g., -OCH₃) enhance antimicrobial potency compared to electron-withdrawing groups (-NO₂) . Analogous benzothiazine derivatives show anticancer activity (IC₅₀ ~10–50 μM) in cell line studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve regioselectivity in the synthesis of substituted derivatives?

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance electrophilic substitution, while ethanol favors Schiff base formation .
  • Catalyst Screening : Transition metal catalysts (e.g., FeCl₂) can enable selective desaturation or cross-coupling, as seen in related ketone syntheses .
  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions in nitro group reductions, while higher temperatures (80°C) accelerate condensation .

Q. What computational methods aid in predicting the bioactivity of this compound analogs?

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge transfer interactions .
  • Molecular Docking : Simulates ligand-protein binding (e.g., with bacterial DNA gyrase) to rationalize antibacterial activity. Docking scores correlate with experimental IC₅₀ values .
  • NBO Analysis : Evaluates hyperconjugative interactions (e.g., LP(N) → σ*(C-N)) to explain stability trends in derivatives .

Q. How do structural modifications (e.g., substituent position) influence biological activity?

Comparative studies of analogs reveal:

Substituent PositionActivity TrendReference
3-OCH₃, 4-OCH₃Anticancer (IC₅₀ ~25 μM)
2-OCH₃Antimicrobial (MIC ~15 μg/mL)
6-FEnhanced cytotoxicity
Electron-donating groups at para positions enhance π-π stacking with biological targets, while fluorine substitution improves metabolic stability .

Q. How can discrepancies in reported biological data be resolved?

  • Dose-Response Curves : Validate activity using standardized protocols (e.g., CLSI guidelines for antimicrobial assays) .
  • Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography (e.g., single-crystal XRD resolves tautomerism in Schiff bases) .
  • Cell Line Specificity : Compare activity across multiple lines (e.g., MCF-7 vs. HeLa) to identify tissue-selective effects .

Q. What strategies improve solubility and stability for in vitro assays?

  • Co-solvents : Use DMSO (≤1% v/v) to dissolve hydrophobic derivatives without cytotoxicity .
  • Prodrug Design : Introduce phosphate or acetyl groups to enhance aqueous solubility, which are cleaved enzymatically in vivo .
  • Lyophilization : Stabilize hygroscopic derivatives by freeze-drying and storing under argon .

Methodological Considerations

Q. What safety protocols are critical when handling this compound?

  • Personal Protective Equipment (PPE) : Use nitrile gloves and fume hoods to prevent dermal/ inhalation exposure to aromatic amines .
  • Waste Disposal : Quench reactive intermediates (e.g., diazonium salts) with aqueous NaHCO₃ before disposal .

Q. How is crystallinity assessed for X-ray diffraction studies?

  • Recrystallization : Dissolve in ethyl acetate and evaporate slowly (10 days) to grow single crystals .
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) confirms melting points (116–119°C) and polymorphic transitions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.